molecular formula C12H14F6N2O2 B7008257 N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B7008257
M. Wt: 332.24 g/mol
InChI Key: BWINNSTXDXZHJQ-YUMQZZPRSA-N
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Description

N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is a synthetic organic compound

Properties

IUPAC Name

N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F6N2O2/c13-11(14,15)8-4-3-7(19-10(22)12(16,17)18)5-20(8)9(21)6-1-2-6/h6-8H,1-5H2,(H,19,22)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWINNSTXDXZHJQ-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(CCC2C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C[C@H]1NC(=O)C(F)(F)F)C(=O)C2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through multi-step organic synthesis:

  • Formation of the piperidine ring: : Starting with a commercially available starting material, the piperidine ring is constructed through a series of reactions including nucleophilic substitution and cyclization.

  • Introduction of the cyclopropanecarbonyl group: : Cyclopropanecarbonyl chloride reacts with the piperidine intermediate under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct.

  • Addition of the trifluoromethyl groups: : Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide (CF₃I) and a strong base like potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide would likely involve large-scale reactors, with controlled temperature and pressure conditions to ensure high yields and purity. Continuous flow synthesis methods might be utilized for better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Exchange of functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

  • Reduction: : Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Use of reagents like sodium azide (NaN₃) or halogenating agents (Br₂, Cl₂).

Major Products

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Production of primary or secondary amines.

  • Substitution: : Generation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. Its unique functional groups make it a versatile building block.

Biology

Biologically, this compound may serve as a potential lead for developing new pharmaceuticals, particularly due to its piperidine and trifluoromethyl motifs, which are common in many drug molecules.

Medicine

In medicinal chemistry, compounds like this one are often investigated for their pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, altering their function through covalent bonding or non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). These interactions can lead to downstream effects in biological pathways, influencing cellular processes and overall physiological responses.

Comparison with Similar Compounds

Compared to other piperidine derivatives, this compound's cyclopropanecarbonyl and trifluoromethyl groups provide distinct properties, such as enhanced metabolic stability and lipophilicity. Similar compounds might include:

  • N-(4-fluorophenyl)-2,2,2-trifluoroacetamide: : Shares the trifluoroacetamide moiety.

  • Cyclopropanecarbonylpiperidine: : Shares the piperidine and cyclopropane structure.

  • 6-(trifluoromethyl)piperidine: : Similar trifluoromethyl-piperidine core.

N-[(3S,6S)-1-(cyclopropanecarbonyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide stands out due to the combination of all these functional groups, which may result in unique chemical behavior and biological activity.

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